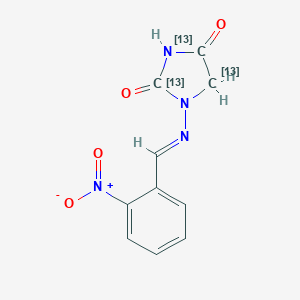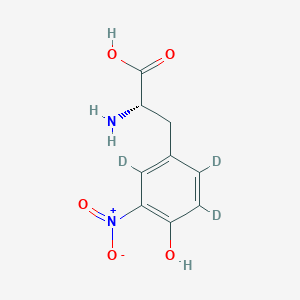
NP-Ahd-13C3
Descripción general
Descripción
1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C]: is a stable isotope-labeled compound, commonly referred to as NP-Ahd-13C3 . This compound is a derivative of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione, which is a metabolite of nitrofuran antibiotics. It is primarily used as an analytical standard in various scientific research applications .
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is widely used in scientific research, including:
Chemistry: As an analytical standard for the quantification of nitrofuran metabolites in food samples using liquid chromatography-mass spectrometry.
Biology: In metabolic tracing studies to investigate the metabolic pathways of nitrofuran antibiotics.
Medicine: As a reference material in pharmacokinetic studies to understand the distribution and metabolism of nitrofuran antibiotics.
Industry: In quality control laboratories for the detection of nitrofuran residues in food products
Mecanismo De Acción
Target of Action
NP-Ahd-13C3 is a 2-nitrophenyl derivative of AHD , a metabolite of nitrofurans type of antibiotics . It is primarily used as an indicator of the illegal usage of nitrofurans
Mode of Action
It is known that this compound acts as a reactive intermediate in metabolic pathways . It is also a potential inhibitor of enzymes involved in drug metabolism .
Biochemical Pathways
This compound is involved in the metabolism of nitrofurans, a type of antibiotics . It acts as a reactive intermediate in these metabolic pathways
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that this compound can be used as an indicator of the illegal usage of nitrofuran agents .
Action Environment
It is known that this compound is used in lab experiments for isotopic labeling studies, metabolic tracing, and quantitative analysis .
Análisis Bioquímico
Biochemical Properties
NP-Ahd-13C3 plays a significant role in biochemical reactions. It acts as a reactive intermediate in metabolic pathways and as a potential inhibitor of enzymes involved in drug metabolism
Cellular Effects
It is known that this compound can be used to study the metabolism of 2-naphthylamine in vivo
Molecular Mechanism
It is known that this compound can be used as an indicator of the illegal usage of nitrofuran agents
Metabolic Pathways
This compound is involved in the metabolism of 2-naphthylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves the incorporation of carbon-13 isotopes into the molecular structureThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazolidinedione ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidinedione derivatives
Comparación Con Compuestos Similares
1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: The non-labeled version of the compound.
2-Nitrophenyl derivative of 1-aminohydantoin: Another metabolite of nitrofuran antibiotics.
2-Nitrobenzylideneamino-2,4-imidazolidinedione-13C3: A similar isotope-labeled compound with different carbon-13 labeling positions
Uniqueness: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and accuracy in analytical applications. Its stable isotope labeling makes it an invaluable tool in metabolic studies and quantitative analysis .
Propiedades
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-OTQLJULOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016783 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007476-86-9 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)












